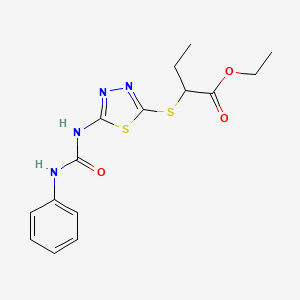

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and an ethyl ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylurea moiety can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Thiadiazole derivatives, including ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, have been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thiadiazole ring enhances the interaction with biological targets, making them effective against resistant strains of microorganisms .

- Anticancer Properties : Some studies suggest that thiadiazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. This compound has shown promise in preliminary assays for inhibiting cell proliferation in several cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

- Anti-inflammatory Effects : Compounds with thiadiazole moieties have been reported to possess anti-inflammatory properties. This compound may act by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), thereby reducing inflammation in various models .

Agricultural Applications

- Plant Growth Regulators : Thiadiazole derivatives are being explored as plant growth regulators. They can enhance growth parameters such as root elongation and biomass accumulation in crops. This compound has potential applications in promoting plant health and yield under stress conditions .

- Pesticidal Activity : There is ongoing research into the use of thiadiazole derivatives as pesticides due to their ability to disrupt pest metabolism or reproduction. The compound may serve as an effective agent against certain agricultural pests while being less harmful to beneficial insects .

Materials Science Applications

- Synthesis of Novel Materials : Thiadiazole compounds are often utilized in the synthesis of novel materials with unique electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity or improve mechanical properties .

- Sensors and Catalysts : The unique chemical structure of thiadiazoles allows them to be employed in sensor technology and catalysis. Their ability to interact with various substrates can lead to the development of sensitive detection methods for environmental monitoring or catalytic processes in organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory properties |

| Agricultural Science | Plant growth regulation and pesticidal activity |

| Materials Science | Synthesis of novel materials and applications in sensors and catalysis |

作用機序

The mechanism by which Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiadiazole ring and phenylurea moiety are known to interact with various molecular targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biological pathways, resulting in antimicrobial or anticancer effects.

類似化合物との比較

Similar Compounds

- Ethyl 2-(3-phenylureido)benzoate

- Methyl 2-(3-phenylureido)benzoate

- 2-(3-phenylureido)ethyl N-methylcarbamate

Uniqueness

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is unique due to the presence of the thiadiazole ring, which is not commonly found in similar compounds. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

生物活性

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a phenylureido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's molecular formula is C14H16N4O3S2 with a molecular weight of approximately 352.4 g/mol . The presence of the thiadiazole ring is significant as it is associated with various pharmacological properties.

Target Interaction : this compound primarily targets the Mcl-1 protein , which plays a crucial role in regulating apoptosis in cancer cells. The compound binds to the BH3-binding groove of Mcl-1, disrupting its function and promoting cell death through caspase-dependent pathways.

Biochemical Pathways : By inhibiting Mcl-1, this compound can shift the balance towards apoptosis in tumor cells. In xenograft mouse models, it demonstrated a significant reduction in tumor volume (up to 75%) without causing body weight loss, indicating favorable pharmacokinetic properties.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of compounds related to the thiadiazole structure. For instance:

- Cytotoxicity Studies : Research on similar derivatives has shown promising cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. For example, certain derivatives exhibited IC50 values significantly lower than that of sorafenib, a well-known anticancer drug .

Antimicrobial Activity

The thiadiazole moiety has also been linked to antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial and fungal strains. A review highlighted that derivatives of thiadiazole possess broad-spectrum antimicrobial activity, making them potential candidates for further development .

Case Studies

- In Vitro Studies : In a study examining the effects of related thiadiazole derivatives on cancer cells, flow cytometry analysis indicated significant apoptotic cell death induced by these compounds in HeLa cells .

- In Vivo Efficacy : In animal models, compounds similar to this compound have shown substantial tumor reduction while maintaining normal body weight, suggesting a favorable safety profile for therapeutic applications.

特性

IUPAC Name |

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-3-11(12(20)22-4-2)23-15-19-18-14(24-15)17-13(21)16-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTJMWSNACDESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。